Cas no 86639-52-3 (7-Ethyl-10-hydroxycamptothecin)

7-ethyl-10-hydroxycamptothecin is a topoisomerase I inhibitor with IC50 of 0.077 and 1.3 for inhibiting DNA synthesis and RNA synthesis, respectively μ M
7-Ethyl-10-hydroxycamptothecin structure
86639-52-3 structure
7-Ethyl-10-hydroxycamptothecin
86639-52-3
C22H20N2O5
392.404605865479
MFCD00871873
61007
87559919

7-Ethyl-10-hydroxycamptothecin Properties

Names and Identifiers

    • 7-Ethyl-10-hydroxycamptothecin
    • CAMPTOTHECIN, 10-HYDROXY-
    • CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
    • HCPT
    • HYDROXYCAMPTOTHECIN
    • HYDROXYCAMPTOTHECIN, 10-
    • SN38
    • 1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-
    • 7-Ethyl-10-hydroxy-camptothecine
    • 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 7-Ethyl-10-Hydroxy-Camptothecin
    • 7-Ethyl-10-hydroxycamptothecin(SN38)
    • 7-Ethyl-10-Hydroxycamptothecin(SN-38)
    • 7-Ethyl-10-hydroxycamptothecine
    • SN-38
    • (S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 1-Ethoxy-2-propanol
    • Irinotecan Related CoMpound B
    • NK012
    • NK-012
    • (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
    • SN 38 lactone
    • SN 38
    • 10-Hydroxy-7-ethylcamptothecin
    • NK 012
    • NSC673596
    • 0H43101T0J
    • 7–Ethyl–10–hydroxycamptothecin
    • UQ0491000
    • (+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN
    • (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
    • 10.1158/0008-5472.CAN-03-3344
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4,7-diethyl-4,10-dihydroxy-
    • 7???ethyl???10???hydroxycamptothecin
    • 7-Ethyl-10- hydroxycamptothecin
    • 7-Ethyl-10-hydroxy camptothecin
    • 7-ethyl-10-hydroxy camptothecine
    • 7-Ethyl-10-hydroxy-20(S)-camptothecin
    • 7-Ethyl-10-hydroxy-20-(S)-camptothecine
    • 7-Ethyl-10-hydroxycamptothecin |
    • 7-Ethyl-10-hydroxycamptothecin|SN 38
    • 7-ETHYL-10-HYDROXY-CAPTOTHECIN
    • BR-36613
    • Captothecin, 7-ethyl-10-hydroxy-
    • CHEBI:8988
    • EHC
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:8988
    • LE-SN38
    • SN 38; SN38;NK-012;NK012;NK 012
    • SN-38-d3
    • UNII:0H43101T0J
    • UNII-0H43101T0J
    • (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (S)- (ZCI)
    • (19S)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • (S)-SN 38
    • SN 38 (pharmaceutical)
    • 7-Ethyl-10-hydroxycamptothecin (SN-38)
    • +Expand
    • MFCD00871873
    • FJHBVJOVLFPMQE-QFIPXVFZSA-N
    • 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
    • C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)O)C

Computed Properties

  • 392.137222g/mol
  • 0
  • 1.4
  • 2
  • 6
  • 2
  • 392.137222g/mol
  • 392.137222g/mol
  • 100Ų
  • 29
  • 820
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0
  • 392.4

Experimental Properties

  • 2.34760
  • 101.65000
  • 21.5 ° (C=0.2, THF)
  • 810.3°C at 760 mmHg
  • 217°C(lit.)
  • 443.8℃
  • DMSO: soluble1mg/mL
  • Yellow powder
  • Not determined
  • 1.6000

7-Ethyl-10-hydroxycamptothecin Security Information

7-Ethyl-10-hydroxycamptothecin Customs Data

  • 2942000000
  • China Customs Code:

    2942000000

7-Ethyl-10-hydroxycamptothecin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0039HL-100mg
7-Ethyl-10-hydroxycamptothecin
86639-52-3 99%
100mg
$7.00 2024-04-21
A2B Chem LLC
AB51465-100mg
(S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
86639-52-3 98%
100mg
$6.00 2024-04-19
Ambeed
A366170-1mg
(S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
86639-52-3 98%
1mg
$5.0 2024-05-30
AstaTech
21418-1/G
(+)-7-ETHYL-10-HYDROXYCAMPTOTHECIN
86639-52-3 97%
1g
$33 2023-09-18
Chengdu Biopurify Phytochemicals Ltd
BP0099-20mg
7-Ethyl-10-Hydroxycamptothecin
86639-52-3 98%
20mg
$40 2023-09-20
Key Organics Ltd
AS-13533-1MG
7-Ethyl-10-hydroxycamptothecin
86639-52-3 >98%
1mg
£36.00 2023-09-08
Oakwood
046379-250mg
7-Ethyl-10-hydroxycamptothecin
86639-52-3 98%
250mg
$60.00 2024-07-19
S e l l e c k ZHONG GUO
S4908-10mM (1mL in DMSO)
SN-38
86639-52-3 99.93%
10mM (1mL in DMSO)
¥794.43 2023-09-15
TRC
S589950-5mg
SN-38
86639-52-3
5mg
$ 74.00 2023-09-06
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP1009-20mg
7-Ethyl-10-hydroxycamptothecin
86639-52-3 HPLC≥98%
20mg
¥420元 2023-09-15

7-Ethyl-10-hydroxycamptothecin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  2 h, reflux
Reference
Total Synthesis of Camptothecin and SN-38
Yu, Shanbao; et al, Journal of Organic Chemistry, 2012, 77(1), 713-717

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethylformamide ;  80 °C
Reference
An improved synthesis of (20S)-camptothecin and its analogue via an asymmetric α-hydroxylation with a chiral organocatalyst
Wang, Xinlong; et al, Tetrahedron: Asymmetry, 2017, 28(6), 843-848

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium carbonate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, rt
Reference
Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan
Yuan, Yao; et al, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040

Synthetic Circuit 4

Reaction Conditions
Reference
Cancer chemotherapy: A SN-38 (7-Ethyl-10-hydroxycamptothecin) glucuronide prodrug for treatment by a PMT (Prodrug monoTherapy) strategy
Angenault, Stephane; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(5), 947-950

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Water ;  pH 7.4
Reference
Chemical decontamination of iPS cell-derived neural cell mixtures
Mao, Di; et al, Chemical Communications (Cambridge, 2018, 54(11), 1355-1358

7-Ethyl-10-hydroxycamptothecin Raw materials

7-Ethyl-10-hydroxycamptothecin Preparation Products

7-Ethyl-10-hydroxycamptothecin Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
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(CAS:86639-52-3)7-Ethyl-10-Hydroxycamptothecin
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Tuesday, 21 January 2025 17:57
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7-Ethyl-10-hydroxycamptothecin Related Literature

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